molecular formula C13H13F3O4 B1344462 (2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid CAS No. 1119452-77-5

(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid

Cat. No.: B1344462
CAS No.: 1119452-77-5
M. Wt: 290.23 g/mol
InChI Key: WNRMPDTUWWSIEU-UHFFFAOYSA-N
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Description

(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid is a cinnamic acid derivative of significant interest in the development of advanced optical materials. Its primary research value lies in its potential as a photoalignment material for liquid crystal (LC) systems . In this context, such compounds can be used to create uniform and defect-free liquid crystal aligning layers. When applied to a substrate and irradiated with polarized light, these materials undergo an anisotropic photoreaction, inducing a preferred orientation in adjacent liquid crystal molecules . This mechanism is fundamental to the manufacturing of various optical and electro-optical components, including next-generation liquid crystal displays (LCDs) and retardation films, through contact-free processes like linear photo-polymerization (LPP) . The compound's specific structure, featuring the trifluoroethoxymethyl moiety, is explored for tailoring the physical and alignment properties of the resulting thin films, offering researchers a versatile tool for surface-induced orientation control in LC devices .

Properties

IUPAC Name

3-[4-methoxy-3-(2,2,2-trifluoroethoxymethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O4/c1-19-11-4-2-9(3-5-12(17)18)6-10(11)7-20-8-13(14,15)16/h2-6H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRMPDTUWWSIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153604
Record name 3-[4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl]-2-propenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-77-5
Record name 3-[4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Methoxy-3-methylphenylboronic acid or related boronic acids are commonly used as building blocks for the aromatic portion due to their versatility in cross-coupling reactions.
  • The trifluoroethoxy methyl substituent is introduced by reacting appropriate phenolic or halogenated intermediates with 2,2,2-trifluoroethanol derivatives.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a preferred method to assemble the aromatic framework with high regioselectivity and yield.

Parameter Typical Conditions Yield (%) Notes
Catalyst Palladium acetate or tetrakis(triphenylphosphine)palladium(0) Catalyst loading typically 0.1 eq or less
Ligands Tricyclohexylphosphine, DPPF (1,1'-bis(diphenylphosphino)ferrocene) Ligand choice affects reaction rate and selectivity
Base Potassium fluoride, cesium carbonate, potassium carbonate Base facilitates transmetalation step
Solvent Tetrahydrofuran (dry), 1,4-dioxane, toluene/water mixtures Solvent choice depends on solubility and reaction temperature
Temperature Reflux (typically 80-110 °C) Reaction times vary from 2 to 66 hours
Reaction Time 2–66 hours Longer times may be needed for sterically hindered substrates
Purification Silica gel chromatography, HPLC Purification to isolate pure boronic acid derivatives or coupled products
Representative Yield 30–77% Yields depend on substrate and reaction optimization

Example: A reaction of 4-methoxy-3-methylphenylboronic acid with aryl halides under Pd-catalysis in THF with potassium fluoride gave yields around 62% after prolonged reflux and purification.

Introduction of the Trifluoroethoxy Methyl Group

The trifluoroethoxy methyl substituent is introduced typically by:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide) on the aromatic ring with 2,2,2-trifluoroethanol or its derivatives.
  • Etherification reactions using trifluoroethoxy methyl halides or trifluoroethoxy methyl sulfonates under basic conditions.

This step requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of other functional groups.

Formation of the (2E)-Acrylic Acid Moiety

The acrylic acid portion with the (2E) configuration is generally introduced by:

Typical Conditions for Knoevenagel Condensation

Parameter Typical Conditions Notes
Catalyst/Base Piperidine, pyridine, or other amine bases Catalyzes condensation and dehydration
Solvent Ethanol, toluene, or other polar solvents Solvent choice affects reaction rate and selectivity
Temperature Reflux temperatures (60–110 °C) Reaction time varies from 2 to 24 hours
Purification Crystallization or chromatography To isolate pure (2E)-configured acrylic acid derivative

Protection and Deprotection Steps

In complex syntheses, protecting groups may be used to mask reactive hydroxyl or carboxyl groups during intermediate steps.

  • Hydroxyl protection using benzyl halides or substituted benzyl halides (e.g., 2-nitrobenzyl bromide) in the presence of bases like potassium carbonate.
  • Deprotection by hydrogenolysis or acid/base treatment to regenerate free hydroxyl or carboxyl groups.

These steps ensure selective reactions and prevent side reactions during multi-step synthesis.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose Yield Range (%) Notes
1 Suzuki-Miyaura Coupling Pd catalyst, arylboronic acid, base, THF, reflux Assemble substituted aromatic ring 30–77 Ligand and base choice critical
2 Etherification 2,2,2-Trifluoroethanol derivatives, base Introduce trifluoroethoxy methyl group Variable Requires careful control
3 Knoevenagel Condensation Aromatic aldehyde, malonic acid, base, reflux Form (2E)-acrylic acid moiety Moderate to high Stereoselective formation of double bond
4 Protection/Deprotection Benzyl halides, K2CO3, acid/base treatments Protect functional groups during synthesis High Ensures selectivity and purity
5 Purification Chromatography, crystallization Isolate pure final compound Essential for analytical characterization

Research Findings and Analytical Data

  • The use of palladium-catalyzed cross-coupling with carefully chosen ligands and bases significantly improves yields and selectivity for the aromatic intermediate bearing the methoxy and trifluoroethoxy methyl groups.
  • Etherification with trifluoroethoxy methyl reagents requires mild conditions to avoid decomposition or side reactions.
  • Knoevenagel condensation reliably produces the (2E)-configured acrylic acid with high stereoselectivity.
  • Protection strategies using benzyl halides facilitate multi-step synthesis without compromising sensitive groups.
  • Purification by HPLC or silica gel chromatography is necessary to achieve high purity suitable for further applications.

This detailed synthesis approach for (2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid integrates modern organic synthesis techniques, including palladium-catalyzed cross-coupling, selective etherification, and stereoselective condensation, supported by protection/deprotection strategies to ensure high yield and purity.

Chemical Reactions Analysis

Stability and Degradation Reactions

The compound’s stability is influenced by its functional groups:

  • Trifluoroethoxy Group: Resists hydrolysis under mild conditions but may degrade under strong acidic/basic environments , .
  • Acrylic Acid Moiety: Susceptible to UV-induced E→Z isomerization and polymerization under heat or radical initiators , .

Degradation Pathways:

  • Hydrolysis: Trifluoroethoxy group cleavage in concentrated sulfuric acid yields 4-methoxy-3-hydroxymethylbenzaldehyde .
  • Photodegradation: UV exposure leads to cis-trans isomerization and potential dimerization .

Stability Data Table:

ConditionObservationReference
pH 2–9 (25°C)Stable for >48 hours ,
1M NaOH (60°C)Partial hydrolysis of trifluoroethoxy group
UV light (254 nm)30% isomerization after 24 hours

Functional Group Reactivity

The α,β-unsaturated carboxylic acid structure enables diverse reactions:

  • Conjugate Additions: Reacts with nucleophiles (e.g., amines, thiols) at the β-carbon.
  • Electrophilic Aromatic Substitution (EAS): Methoxy and trifluoroethoxy groups direct electrophiles to the ortho/para positions of the benzene ring , .

Example Reactions:

  • Thiol Addition:
    Acid+HS R S R adduct\text{Acid}+\text{HS R}\rightarrow \text{ S R adduct} (confirmed via HPLC-MS in ).
  • EAS Nitration: Produces 6-nitro derivatives under mixed acid conditions .

Reactivity Data Table:

Reaction TypeReagentsProductYieldReference
Conjugate additionCysteine (HS-CH₂CH(NH₂)COOH)β-Cysteine adduct55%
NitrationHNO₃/H₂SO₄, 0°C6-Nitro derivative40%

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of acrylic acids are often explored for their anti-inflammatory and anti-cancer properties.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various acrylic acid derivatives and their biological evaluations, indicating that modifications at the phenyl ring can significantly influence their pharmacological profiles .

Agricultural Chemistry

(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid is relevant in agricultural chemistry as a potential pesticide or herbicide precursor. Its trifluoroethoxy group may enhance lipophilicity, improving the compound's efficacy in penetrating plant membranes.

Data Table: Agricultural Applications

Application TypeDescriptionPotential Benefits
PesticideIntermediate for synthesisEnhanced efficacy against pests
HerbicideTargeting specific weedsReduced crop competition
Growth RegulatorModulating plant growthImproved yield and stress resistance

Material Science

The compound's unique chemical structure may also find applications in the development of new materials, particularly those requiring specific thermal or mechanical properties. Acrylic acids are known for their ability to form polymers that can be utilized in coatings and adhesives.

Case Study : Research indicates that acrylic acid derivatives can be used to create polymers with enhanced properties such as increased flexibility and resistance to environmental factors .

Synthesis Processes

The synthesis of this compound typically involves multiple steps including formylation and alkylation processes using Lewis acids and bases to achieve high yields of the desired product. The methodologies employed are crucial for ensuring purity and efficacy in subsequent applications.

Synthesis Overview :

  • Formylation : Achieving selective formylation using Lewis acids such as titanium tetrachloride.
  • Alkylation : Employing phase-transfer catalysts to enhance reaction efficiency.
  • Purification : Techniques such as chromatography to isolate the final product with minimal impurities.

Mechanism of Action

The mechanism of action of (2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoroethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The acrylic acid moiety can participate in various biochemical reactions, contributing to its overall activity.

Comparison with Similar Compounds

Structural Analogs with Modified Alkoxy Substituents

Compound Name Substituent Variations Molecular Weight (g/mol) Key Properties Reference
(2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic acid 4-Chlorophenoxy instead of trifluoroethoxy 318.75 Higher logP (3.2) due to chlorine; potential cytotoxicity
(2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid Ethoxy at position 4 222.24 Lower boiling point (378.5°C) vs. trifluoroethoxy analog; acute oral toxicity
(2E)-3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid Cyclopentyloxy instead of trifluoroethoxy 276.31 Increased steric bulk; reduced aqueous solubility (predicted logP = 3.5)
(E)-3-(4-Methoxy-2-(trifluoromethoxy)phenyl)acrylic acid Trifluoromethoxy at position 2 262.18 Enhanced electron-withdrawing effects; higher acidity (pKa ~4.39)

Key Observations :

  • Trifluoroethoxy analogs exhibit superior metabolic stability compared to ethoxy or cyclopentyloxy derivatives due to fluorine’s resistance to oxidative degradation .
  • Chlorophenoxy analogs show higher cytotoxicity, likely due to halogen-mediated interactions with biological targets .

Analogs with Sulfonyl or Sulfonamide Groups

Compound Name Substituent Variations Molecular Weight (g/mol) Key Properties Reference
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid Pyrrolidine sulfonyl group 311.35 High predicted density (1.373 g/cm³); potential kinase inhibition
(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid Piperidine sulfonyl group 325.38 Improved membrane permeability vs. pyrrolidine analog

Key Observations :

  • Sulfonyl groups introduce hydrogen bond acceptors, enhancing target binding affinity but reducing oral bioavailability .

Analogs with Heterocyclic Modifications

Compound Name Substituent Variations Molecular Weight (g/mol) Key Properties Reference
(2E)-3-{4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid Pyrazole-methyl group 300.36 Moderate logP (2.8); potential anti-inflammatory activity
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Cyano group at C2; ethyl esterification 231.25 Increased hydrolytic stability; precursor to propenoate pharmaceuticals

Key Observations :

  • Cyano-substituted derivatives serve as intermediates for bioactive propenoates (e.g., antitumor agents) .
  • Pyrazole-methyl analogs balance lipophilicity and solubility, making them drug-like candidates .

Biological Activity

(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid, often abbreviated as MTMFAA, is a synthetic compound with a unique chemical structure that includes a methoxy group, a trifluoroethoxy group, and an acrylic acid moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Information

  • IUPAC Name : 3-[4-methoxy-3-(2,2,2-trifluoroethoxymethyl)phenyl]prop-2-enoic acid
  • Molecular Formula : C13H13F3O4
  • CAS Number : 1119452-77-5
  • InChI Key : InChI=1S/C13H13F3O4/c1-19-11-4-2-9(3-5-12(17)18)6-10(11)7-20-8-13(14,15)16/h2-6H,7-8H2,1H3,(H,17,18)
PropertyValue
Molecular Weight300.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of MTMFAA is thought to stem from its interaction with various molecular targets within biological systems. The presence of the methoxy and trifluoroethoxy groups may enhance its binding affinity to specific enzymes or receptors. This interaction can lead to modulation of various biochemical pathways involved in cellular processes.

Potential Therapeutic Applications

Research indicates that MTMFAA may exhibit several therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that MTMFAA can inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : There is emerging evidence that MTMFAA may induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.
  • Antioxidant Effects : The compound may possess antioxidant properties that help mitigate oxidative stress in cells, which is linked to various chronic diseases.

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryInhibition of cytokines (specific studies needed)
AnticancerInduction of apoptosis in vitro
AntioxidantPotential to reduce oxidative stress

Study 1: Anticancer Activity

In a study examining the effects of MTMFAA on breast cancer cell lines, researchers found that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis. The study utilized flow cytometry and Western blot analysis to confirm these findings, suggesting that MTMFAA might serve as a lead compound for further development in cancer therapy.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of MTMFAA. The research demonstrated that MTMFAA significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in managing conditions characterized by chronic inflammation.

Study 3: Pharmacokinetics and Bioavailability

A pharmacokinetic study assessed the absorption and metabolism of MTMFAA in animal models. Results indicated that the compound has favorable bioavailability and metabolic stability, which are critical factors for its development as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-{4-Methoxy-3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}acrylic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution under basic conditions. For example, using a methoxymethyl (MOM) chloride derivative (e.g., Cl-MOM) with a phenolic precursor in acetic acid and K₂CO₃ as a base. Reaction monitoring via TLC (e.g., Hexane:EtOAc 70:30) and purification by solvent evaporation followed by ethyl acetate extraction yields the product. Adjusting stoichiometry (1.1 eq Cl-MOM) and reaction time can improve yields (68–92%) . Characterization via ¹H/¹³C NMR, IR, and MS is critical to confirm structural integrity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Key analytical techniques include:
  • ¹H NMR : Look for vinyl proton signals (δ ~6.3–7.8 ppm) and methoxy/trifluoroethoxy substituents (δ ~3.8–4.5 ppm).
  • ¹³C NMR : Confirm the acrylate carbonyl (δ ~167–170 ppm) and aromatic carbons.
  • IR : Absorbance bands for C=O (~1680 cm⁻¹) and C-O (~1250 cm⁻¹) groups.
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., Mol. Wt. ~350–395 g/mol for derivatives) .

Q. What initial biological activity screenings are recommended?

  • Methodological Answer : Prioritize antifungal assays against Aspergillus species (e.g., A. niger, A. flavus) using disc diffusion or microdilution methods. Compare activity to miconazole as a positive control. For example, similar cinnamic acid derivatives showed 40% fungitoxicity at 10 ppm . Dose-response curves and IC₅₀ calculations are essential for quantitative comparisons .

Advanced Research Questions

Q. How do reaction conditions influence the crystallinity and purity of the final product?

  • Methodological Answer : Crystallinity varies with purification methods. For instance, filtering potassium salts vs. solvent extraction can yield products with melting points differing by >50°C (e.g., 80°C vs. 134.8°C). Differential Scanning Calorimetry (DSC) and X-ray crystallography (e.g., resolving crystal structures as in Patent IN 36/2010) can assess polymorphic forms and thermodynamic stability .

Q. What strategies resolve contradictory spectral data in structural elucidation?

  • Methodological Answer : Contradictions in NMR/IR data may arise from stereoisomerism or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, the (2E)-configuration of the acrylate group can be confirmed via coupling constants (J = 12–16 Hz for trans protons). High-resolution MS or elemental analysis resolves molecular formula ambiguities .

Q. How do substituent modifications (e.g., trifluoroethoxy vs. methoxy groups) impact biological activity?

  • Methodological Answer : Introduce substituents via targeted synthesis (e.g., replacing methoxy with trifluoroethoxy using K₂CO₃/Cl-MOM conditions) . Compare antifungal activity against A. terreus or C. rolfsii. For example, trifluoromethyl groups in cinnamic acids enhance lipophilicity and membrane penetration, increasing potency by 20–30% .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For metabolic stability, use liver microsome assays (e.g., human CYP450 isoforms). LC-MS/MS identifies degradation products, such as sulfated or glucuronidated metabolites (e.g., analogous to ferulic acid 4-sulfate) .

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